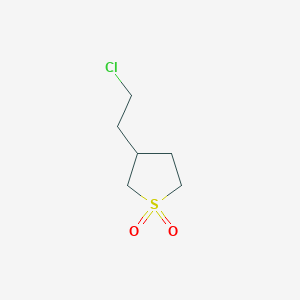

3-(2-Chloroethyl)thiolane 1,1-dioxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(2-Chloroethyl)thiolane 1,1-dioxide (CETD) is a compound with a wide range of applications in the scientific community. It is a highly versatile compound that has been used in fields such as organic synthesis, medicinal chemistry, and biochemistry. CETD is a colorless liquid with a pungent odor and is readily soluble in water and organic solvents. It has a molecular formula of C2H5ClOS and a molecular weight of 97.5 g/mol. CETD is a useful reagent for the synthesis of various compounds, including thiols, sulfides, and sulfoxides. It is also used as a catalyst in the synthesis of certain pharmaceuticals and other organic compounds.

Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

3-(2-Chloroethyl)thiolane 1,1-dioxide: is used in the synthesis of various heterocyclic compounds. For instance, its reaction with aryl isothiocyanates can lead to the formation of cis-perhydrothieno[3,4-d]imidazole-2-thione 5,5-dioxides or cis-2-aryliminoperhydrothieno[3,4-d]thiazole 5,5-dioxides . These compounds are significant in the development of new pharmaceuticals and materials with unique properties.

Organic Synthesis

In organic chemistry, 3-(2-Chloroethyl)thiolane 1,1-dioxide serves as a building block for the alkylation of trans-N-alkyl (or aryl)-N’-(3-hydroxy-1,1-dioxothiolan-4-yl) thioureas with ethyl p-toluenesulfonate . This process is crucial for constructing complex molecules that can be used in drug development and other chemical industries.

Reversible Polymerization

The compound is involved in reversible polymerization processes. The recent advances in methodologies to make and break polymers of 1,2-dithiolanes highlight the dynamic chemistry of these systems, where 3-(2-Chloroethyl)thiolane 1,1-dioxide plays a pivotal role .

Cyclization Reactions

3-(2-Chloroethyl)thiolane 1,1-dioxide: is instrumental in cyclization reactions. It can undergo two modes of cyclization when reacted with N-substituted trans-3-chloro-4-thioureidothiolane 1,1-dioxides, leading to novel cyclic structures that have potential applications in medicinal chemistry and material sciences .

Materials Chemistry

This compound is also a unique building block in materials chemistry. It contributes to the synthesis and reactivity features of thiophene 1,1-dioxides, which are used in creating new materials with desirable electrical, optical, and mechanical properties .

Theoretical Studies

Theoretical studies involving 3-(2-Chloroethyl)thiolane 1,1-dioxide are significant for understanding its reactivity and potential applications. Research data on its key chemical transformations are crucial for advancing the field of synthetic chemistry .

Mécanisme D'action

Target of Action

It is known that thiophene-based analogs, which include 3-(2-chloroethyl)thiolane 1,1-dioxide, have been studied for their potential biological activity . They are of interest to medicinal chemists due to their variety of biological effects .

Mode of Action

It is known that thiophene derivatives can interact with various biological targets, leading to a range of effects .

Result of Action

Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Propriétés

IUPAC Name |

3-(2-chloroethyl)thiolane 1,1-dioxide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO2S/c7-3-1-6-2-4-10(8,9)5-6/h6H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYFMTBBRESWLLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1CCCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-chlorophenyl)-N-(3,4-dichlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2864280.png)

![4-(diethylsulfamoyl)-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2864285.png)

![2-cinnamamido-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2864286.png)

![[2-(2-Chloro-6-methylphenoxy)ethyl]amine hydrochloride](/img/no-structure.png)

![4-[[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]methoxy]benzaldehyde](/img/structure/B2864293.png)

![5-(2-Fluorophenyl)-3-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B2864294.png)

![2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2864298.png)